
VU0467154
Description
Significance of M4 mAChR as a Validated and Clinically Relevant Therapeutic Target in Neurological and Psychiatric Disorders
The Muscarinic Acetylcholine Receptor Subtype 4 (M4 mAChR) has been established as a validated and clinically relevant allosteric drug target for several significant psychiatric and cognitive disorders. elifesciences.orgnih.gov Its therapeutic interest stems from its prominent expression in brain regions abundant in dopamine receptors, where it plays a crucial role in regulating dopaminergic neurons involved in processes such as cognition, psychosis, and addiction. elifesciences.org Targeting the M4 mAChR, particularly through positive allosteric modulation, holds promise for alleviating symptoms associated with schizophrenia. mdpi.com Evidence suggests that selective activation of M4 mAChRs could offer a novel strategy for treating psychotic symptoms observed in both Alzheimer's disease (AD) and schizophrenia (SZ). nih.gov Clinical investigations involving xanomeline, an agonist with preference for M1 and M4 receptors, have demonstrated a reduction in psychosis-related symptoms in patients with AD and SZ, further supporting the therapeutic potential of mAChRs as targets. nih.gov A decrease in M4 receptor function or density has been linked to the disinhibition of dopamine release, a phenomenon implicated in the pathophysiology of disorders like schizophrenia. patsnap.com Consequently, M4 agonists and PAMs are being explored for their potential to mitigate psychotic symptoms by modulating dopamine release in key brain areas, including the striatum. patsnap.com The critical involvement of M4 receptors in modulating neuronal signaling, especially their influence on dopaminergic transmission in brain regions dysregulated in neuropsychiatric conditions, positions them as attractive targets for innovative therapeutic interventions, particularly in disorders such as schizophrenia where conventional dopamine antagonists exhibit limitations in efficacy and can lead to undesirable side effects. researchgate.net The development of M4 receptor agonists is driven by the expectation that they may provide a novel mechanism for addressing psychosis and cognitive deficits in conditions like schizophrenia. researchgate.net Beyond psychosis, recent preclinical research indicates that the M4 mAChR also plays a significant role in cognitive function. patsnap.com Highly selective M4-PAMs are considered to be of substantial therapeutic interest for various brain diseases characterized by hyperactivity of the corticostriatal glutamatergic system. acs.orgnovusbio.com The M4 mAChR is recognized as a potential novel therapeutic target for neurological and neuropsychiatric disorders involving hyper-glutamatergic transmission at corticostriatal synapses. acs.orgnih.gov Furthermore, selective activation of M4 receptors is believed to potentially reduce the side effects commonly observed with nonselective muscarinic agonists. patsnap.com M4 PAMs have demonstrated therapeutic potential for addressing positive and cognitive symptoms in preclinical models relevant to schizophrenia. nih.gov Activation of M4 receptors is considered a promising strategy for modulating dopaminergic signaling and reducing behaviors associated with substance use disorder. acs.org Additionally, M4 PAMs have shown potential in preclinical models for attenuating dyskinetic behaviors induced by L-DOPA in Parkinson's disease. mdpi.com
Overview of Positive Allosteric Modulators at G Protein-Coupled Receptors (GPCRs) as a Major Paradigm in Drug Discovery
Allosteric modulation of G protein-coupled receptors (GPCRs) has emerged as a major paradigm in the field of drug discovery. elifesciences.orgnih.gov GPCRs are a significant class of therapeutic targets, with approximately one-third of all approved drugs modulating these receptors. drugtargetreview.com Despite this, a considerable number of GPCRs remain untargeted by currently approved medications, highlighting their continued potential for drug discovery efforts. drugtargetreview.com Allosteric modulators distinguish themselves by binding to sites on the receptor that are topographically distinct from the orthosteric site where endogenous ligands bind. biorxiv.orgaustinpublishinggroup.comnih.govresearchgate.netmdpi.com Positive allosteric modulators (PAMs), specifically, function by increasing the binding affinity and/or efficacy of orthosteric ligands. austinpublishinggroup.comnih.govmdpi.comresearchgate.net This allosteric approach offers several advantages, including the potential for designing ligands with greater selectivity compared to orthosteric ligands that target the more conserved binding site. biorxiv.orgaustinpublishinggroup.comnih.govresearchgate.net Targeting allosteric sites can contribute to minimizing off-target effects. austinpublishinggroup.com Moreover, allosteric modulators can confer novel modes of efficacy. nih.gov The successful discovery and development of allosteric modulators necessitate rigorous pharmacological quantification and analysis. biorxiv.org The increasing interest in allosteric modulation underscores its high potential as an emerging approach in drug discovery. researchgate.netresearchgate.net Allosteric ligands are capable of modulating the response elicited by the endogenous ligand. researchgate.net The advantages of targeting allosteric sites include improved subtype selectivity and potentially a reduction in undesirable side effects. patsnap.comaustinpublishinggroup.comnih.govresearchgate.net PAMs can amplify the signaling of endogenous ligands rather than directly activating the receptor, which may contribute to preventing the development of tachyphylaxis. portlandpress.com Allosteric modulators are known to induce global structural transformations in GPCRs. researchgate.net The modulation exerted by allosteric compounds can be influenced by the specific orthosteric ligand present (known as probe dependence) and can potentially alter the receptor's activation of specific signaling pathways, leading to biased signaling. austinpublishinggroup.comresearchgate.netnih.gov
Historical Context of VU0467154 Discovery and Development within M4 PAM Research
The exploration of selective M4 mAChR modulation led to the identification of key tool compounds. LY2033298 (LY298) was among the first reported highly selective PAMs for the M4 mAChR and demonstrated antipsychotic efficacy in preclinical animal models. elifesciences.orgresearchgate.net The ongoing search for improved chemical scaffolds with enhanced properties subsequently led to the discovery of this compound (VU154). elifesciences.org this compound was developed through an iterative parallel synthesis approach, building upon a 5-amino-thieno[2,3-c]pyridazine core structure. researchgate.netnih.gov It has become a widely utilized tool compound in rodent in vivo studies. researchgate.netnih.gov The discovery process involved a comprehensive chemical optimization campaign, including structure-activity relationship (SAR) studies and assessment of drug metabolism and pharmacokinetic (DMPK) profiles. researchgate.netnih.gov Challenges encountered during its development included navigating steep SAR landscapes, addressing species differences observed in PAM pharmacology, and understanding how subtle structural modifications could impact central nervous system (CNS) penetration. researchgate.netnih.gov The research efforts aimed to identify a compound exhibiting greater than 100-fold functional selectivity for the M4 receptor over human M1, M2, M3, and M5 subtypes in recombinant cell lines, alongside pharmacokinetic properties suitable for achieving adequate CNS exposure. researchgate.net this compound is classified as a synthetic organic compound. guidetopharmacology.org It functions as a tool compound that potentiates the response to acetylcholine at M4 receptors across different species, including rat, monkey, and human. guidetopharmacology.org The development of this compound originated from research conducted at Vanderbilt University. patsnap.com Its discovery was informed by findings from studies utilizing M4-deficient mice and the results obtained from clinical trials with xanomeline. jst.go.jp
Detailed Research Findings
Research into this compound has provided significant insights into its pharmacological profile and potential therapeutic relevance. This compound demonstrated robust efficacy in various preclinical rodent models. elifesciences.org However, its clinical translation was impeded by observed species selectivity. elifesciences.org Despite this, this compound serves as an important tool molecule, illustrating both the potential and the challenges inherent in optimizing allosteric GPCR drug activity for translational applications. elifesciences.org
Studies have quantitatively assessed the affinity, efficacy, and magnitude of modulation of human M4 mAChR by this compound in combination with orthosteric agonists like acetylcholine (ACh) or iperoxo (Ipx). elifesciences.orgnih.gov Cryo-electron microscopy structures of the M4 mAChR bound to the Gi1 protein and in complex with this compound and iperoxo have been determined, providing valuable information about the molecular mechanisms underlying its allosteric pharmacology. elifesciences.orgnih.gov
Pharmacological characterization has shown that this compound does not directly activate the M4 receptor but significantly potentiates the response of the rat M4 receptor to ACh. nih.gov This potentiation was observed with an EC50 value of 17.7 nM, and this compound induced a maximal response that was 68% of the maximal response elicited by ACh alone (AChmax). nih.gov
In preclinical behavioral models, this compound produced a notable dose-dependent reversal of hyperlocomotion induced by MK-801, a non-competitive NMDA receptor antagonist, as well as deficits in associative learning and memory functions in wild-type mice. mybiosource.comstressmarq.com Crucially, these ameliorative effects were not observed in M4 mAChR knockout mice, confirming the specificity of this compound's actions to the M4 receptor. nih.govmybiosource.comstressmarq.com Furthermore, this compound enhanced the acquisition of both contextual and cue-mediated fear conditioning when administered alone in wild-type mice. mybiosource.comstressmarq.com
Investigations into the effects of repeated administration of this compound in preclinical models of cognition and antipsychotic-like activity relevant to schizophrenia demonstrated that it did not lead to the development of tolerance to the observed behavioral effects. nih.gov
In a rat electroencephalogram study, this compound was shown to reverse MK-801-induced elevations in high frequency gamma power, a finding consistent with antipsychotic-like activities. researchgate.netjst.go.jp this compound also exhibited an inhibitory effect on spontaneous locomotor activity in mice at doses as low as 1 mg/kg, and this effect was confirmed to be specifically mediated by M4 receptors through studies in global M4 knockout mice. acs.org
Studies in alcohol-preferring rats have shown that bilateral infusions of this compound into the ventral subiculum reduced the context-induced reinstatement of alcohol seeking behavior. researchgate.net Additionally, this compound has been reported to significantly attenuate dyskinetic behaviors in mouse and primate models of L-DOPA-induced dyskinesia (LID), suggesting a potential role in managing motor complications in Parkinson's disease models. mdpi.com In models related to Tourette syndrome, this compound was found to reduce striatal c-Fos levels. patsnap.com
Here is a summary of some key preclinical findings for this compound:
Preclinical Model / Assay | Observed Effect of this compound | M4 Receptor Dependence (if tested) | Reference |
Potentiation of rat M4 receptor response to ACh | EC50 = 17.7 nM, 68% of AChmax | Not applicable (direct measurement) | nih.gov |
MK-801-induced hyperlocomotion (mice) | Robust dose-dependent reversal | Yes (effects absent in M4 KO mice) | mybiosource.comstressmarq.com |
MK-801-induced deficits in associative learning/memory (mice) | Robust dose-dependent reversal | Yes (effects absent in M4 KO mice) | mybiosource.comstressmarq.com |
Contextual and cue-mediated fear conditioning acquisition (mice) | Enhanced acquisition (when administered alone) | Not explicitly stated in snippets | mybiosource.comstressmarq.com |
Repeated administration in preclinical models | No tolerance developed to behavioral effects (cognition and antipsychotic-like activity) | Not explicitly stated in snippets | nih.gov |
MK-801-induced elevations in high frequency gamma power (rats) | Reversed elevations | Not explicitly stated in snippets | researchgate.netjst.go.jp |
Spontaneous locomotor activity (mice) | Inhibited at doses as low as 1 mg/kg | Yes (effects specific to M4 KO mice) | acs.org |
Context-induced reinstatement of alcohol seeking (rats) | Reduced reinstatement (when infused into ventral subiculum) | Not explicitly stated in snippets | researchgate.net |
L-DOPA-induced dyskinesia (LID) (mouse and primate models) | Significantly attenuated dyskinetic behaviors | Not explicitly stated in snippets | mdpi.com |
Striatal c-Fos levels (Tourette syndrome models) | Reduced levels | Not explicitly stated in snippets | patsnap.com |
Propriétés
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Vu0467154 Action
Selective Allosteric Modulation of M4 Muscarinic Acetylcholine Receptors (M4 mAChR)
VU0467154 functions as a positive allosteric modulator (PAM) of the M4 mAChR. medchemexpress.combocsci.comcaymanchem.com Unlike orthosteric agonists that bind to the primary ACh binding site, allosteric modulators bind to a distinct site on the receptor, influencing the receptor's conformation and its response to the orthosteric ligand, ACh. elifesciences.orgsciety.org This allosteric mechanism allows for a more subtle modulation of receptor activity, often dependent on the presence and concentration of the endogenous agonist, ACh.
Research has demonstrated that this compound enhances the activity of the M4 receptor by increasing the potency and/or efficacy of ACh at this specific subtype. medchemexpress.comelifesciences.orgnih.govacs.org This potentiation is a key aspect of its mechanism, suggesting that this compound can amplify the physiological effects of endogenous ACh signaling at M4 receptors.
Potentiation of Acetylcholine Response at M4 Receptors
Studies utilizing calcium mobilization assays in cell lines expressing M4 receptors have shown that this compound robustly potentiates the response to ACh. medchemexpress.combocsci.comnih.govacs.org This potentiation is evidenced by a leftward shift in the concentration-response curve for ACh in the presence of this compound, indicating that lower concentrations of ACh are required to elicit a given level of response. nih.govacs.org The magnitude of potentiation can vary depending on the species of the M4 receptor. For instance, this compound has shown higher potency at the rat M4 receptor compared to the human or cynomolgus monkey M4 receptors. medchemexpress.comnih.govacs.org
The potentiation effect is quantified by parameters such as the pEC50 value, which represents the negative logarithm of the half-maximal effective concentration. Higher pEC50 values indicate greater potency.
Species | pEC50 (nM) ± SEM | Efficacy (% AChmax) | Reference |
Rat M4 | 7.75 ± 0.06 (17.7) | 68% | medchemexpress.combocsci.comcaymanchem.comnih.govacs.org |
Human M4 | 6.20 ± 0.06 (627) | 55% | medchemexpress.combocsci.comcaymanchem.comnih.govacs.org |
Cynomolgus Monkey M4 | 6.00 ± 0.09 (1000) | 57% | medchemexpress.combocsci.comcaymanchem.comnih.govacs.org |
This data highlights the species-dependent differences in the potency of this compound at the M4 receptor, while the efficacy (maximum response relative to ACh) appears more consistent across species. nih.govacs.org
Absence of Potentiation at Other Muscarinic Receptor Subtypes (M1, M2, M3, M5)
A critical characteristic of this compound is its high selectivity for the M4 mAChR. medchemexpress.comcaymanchem.com Research has confirmed that this compound does not significantly potentiate the ACh response at the other muscarinic receptor subtypes, namely M1, M2, M3, and M5. bocsci.comacs.orgresearchgate.netmedkoo.comjst.go.jp This selectivity is crucial for potentially targeting M4-mediated signaling pathways without affecting the diverse physiological processes regulated by the other mAChR subtypes. mdpi.comresearchgate.net
Studies using calcium mobilization assays in cells expressing human or rat M1, M2, M3, or M5 receptors have shown a lack of significant calcium response in the presence of this compound, even at concentrations where it effectively potentiates M4 activity. nih.govacs.org This demonstrates that the allosteric modulation by this compound is specific to the M4 subtype. medchemexpress.comcaymanchem.comacs.org
Ligand-Receptor-Transducer Complex Stability and Conformational Dynamics
The allosteric modulation by this compound involves intricate interactions that influence the stability and conformational dynamics of the M4 receptor and its associated signaling partners, such as G proteins. elifesciences.orgsciety.orgacs.orgacs.orgresearchgate.net Understanding these dynamics is key to elucidating the molecular mechanisms underlying allosteric pharmacology. elifesciences.orgsciety.orgresearchgate.net
Downstream Signaling Pathways Modulated by M4 Receptor Potentiation
The potentiation of M4 mAChR activity by this compound leads to the modulation of various downstream signaling pathways. M4 receptors are primarily coupled to Gαi/o proteins, which typically leads to inhibitory signaling cascades. researchgate.netfrontiersin.orgmdpi.comnih.gov
Regulation of G Protein-Coupled Receptor (GPCR) Signaling, including Gi1 Protein Interaction
As a GPCR, the M4 receptor signals through coupling with heterotrimeric G proteins. researchgate.netfrontiersin.orgresearchgate.net M4 receptors preferentially couple to the Gi/o family of G proteins. frontiersin.orgmdpi.comnih.gov The interaction with Gi1 protein has been specifically investigated in the context of M4 receptor activation and allosteric modulation. elifesciences.orgsciety.orgresearchgate.netbiorxiv.org
Structural studies, including cryo-EM of the M4 mAChR bound to a cognate Gi1 protein in complex with ligands like ACh and this compound, have provided a molecular understanding of these interactions. elifesciences.orgsciety.orgresearchgate.netbiorxiv.org These studies reveal how the presence of this compound influences the formation and stability of the M4 receptor-Gi1 protein complex, thereby affecting the activation of this signaling pathway. elifesciences.orgsciety.orgresearchgate.netnih.gov The allosteric modulation by this compound impacts the conformational states of the receptor and its interaction interface with the Gi1 protein, ultimately regulating downstream signaling events. elifesciences.orgsciety.orgresearchgate.netresearchgate.net
Decrease in cAMP Production During Excessive Dopamine Release
One of the key downstream effects of M4 receptor activation, mediated through its coupling to Gi/o proteins, is the inhibition of adenylyl cyclase activity, which leads to a decrease in the production of cyclic adenosine monophosphate (cAMP). frontiersin.orgmdpi.comnih.gov This is particularly relevant in the context of modulating dopamine signaling. researchgate.netacs.orgmdpi.comnih.gov
In brain regions like the striatum, M4 receptors are highly co-expressed with dopamine D1 receptors, which are coupled to Gαs proteins and stimulate cAMP production. mdpi.comnih.gov This creates a "push-pull" mechanism where dopamine increases cAMP via D1 receptors, while ACh, acting through M4 receptors, inhibits cAMP production via Gi/o proteins. mdpi.comnih.gov
Research indicates that M4 receptor potentiation by compounds like this compound can decrease cAMP production, especially during conditions of excessive dopamine release. acs.orgmdpi.comnih.gov This modulation of the cAMP pathway is considered critical for influencing immediate early gene expression and long-term synaptic changes. acs.org By enhancing M4 activity, this compound can dampen the excessive cAMP signaling driven by hyperactive dopaminergic systems. acs.orgmdpi.comnih.gov
Signaling Pathway | Primary G Protein Coupling | Effect of M4 Activation | Modulation by this compound |
Adenylyl Cyclase | Gi/o | Inhibition | Enhanced Inhibition (Potentiation) acs.orgfrontiersin.orgmdpi.comnih.gov |
cAMP Production | Gi/o (Inhibition) | Decrease | Enhanced Decrease, particularly during excessive dopamine release acs.orgmdpi.comnih.gov |
D1 Receptor Signaling | Gs (Stimulation) | Counteracted | Dampened via M4 potentiation acs.orgmdpi.comnih.gov |
This table summarizes the interplay between M4 receptor signaling and the cAMP pathway, highlighting how this compound's potentiation of M4 activity leads to a decrease in cAMP, particularly in the context of elevated dopamine signaling. acs.orgmdpi.comnih.gov
Modulation of Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation (Increased S9 GSK3β Phosphorylation)
Activation of M4 receptors by compounds like this compound has been linked to the modulation of glycogen synthase kinase 3 beta (GSK3β) phosphorylation. Specifically, studies have shown that administration of this compound can lead to a significant increase in the ratio of phospho-S9 to total GSK3β in brain regions such as the brainstem. acs.orgnih.gov Phosphorylation at the serine 9 (S9) residue of GSK3β is known to inhibit its activity. acs.orgnih.gov This suggests that this compound, through M4 potentiation, can increase GSK3β inhibition. acs.orgnih.gov This mechanism has been implicated in the efficacy of M4 potentiation in improving certain physiological phenotypes in preclinical models. acs.orgnih.gov
Data from studies investigating the effect of this compound on GSK3β phosphorylation in the brainstem of mice showed a significant increase in the ratio of phospho-S9 to total GSK3β following chronic treatment. acs.orgnih.gov No significant impact was observed on the phospho-Y216 (activation site) of GSK3β. acs.orgnih.gov
Brain Region | Treatment (Chronic) | Phospho-S9/Total GSK3β Ratio | Phospho-Y216/Total GSK3β Ratio |
Brainstem | Vehicle | Baseline | No significant change |
Brainstem | This compound | Significantly Increased | No significant change |
Note: Data is illustrative based on research findings indicating a significant increase in the S9/total GSK3β ratio. Specific numerical values may vary depending on experimental conditions and are not consistently provided across sources in a format suitable for a precise quantitative table.
Modulation of Striatal Plasticity (e.g., Attenuation of Long-Term Potentiation (LTP) and Promotion of Long-Term Depression (LTD) at D1-MSN Glutamatergic Synapses)
M4 receptor signaling plays a crucial role in modulating striatal plasticity, particularly at glutamatergic synapses on D1-receptor-expressing medium spiny neurons (D1-MSNs). acs.orgnih.gov Studies have demonstrated that M4-signaling can attenuate long-term potentiation (LTP) and promote long-term depression (LTD) at these synapses. acs.orgnih.gov This modulation of synaptic plasticity is considered a key mechanism by which M4 PAMs like this compound influence striatal function. acs.orgnih.gov Potentiation of M4 receptors has been shown to reduce LTP induction in D1 MSNs. nih.govmit.edu Furthermore, activation of M4 receptors can facilitate direct pathway long-term depotentiation (LTD). nih.gov This influence on striatal plasticity is thought to contribute to the behavioral effects observed with M4 PAMs. acs.orgnih.gov
Influence on Dopaminergic Signaling (e.g., Indirect Decrease of Dopamine Release in the Striatum via Endocannabinoid System; Opposing D1-stimulation effects)
This compound influences dopaminergic signaling in the striatum through indirect mechanisms, notably involving the endocannabinoid system. acs.orgresearchgate.net M4 receptor activation on striatal spiny projection neurons can lead to a sustained depression of striatal dopamine release. researchgate.netnih.gov This effect is mediated by the mobilization of endocannabinoids, which then act on cannabinoid receptors (specifically suggested to involve CB2 receptors in some contexts) on dopaminergic terminals to reduce dopamine release. acs.orgresearchgate.netnih.gov This mechanism provides a means for local modulation of dopamine signaling within the striatum. researchgate.net Functionally, M4 receptor stimulation produces effects that oppose those of D1-receptor stimulation, which is primarily coupled to Gs/olf proteins and increases adenylyl cyclase activity. acs.org M4 receptors, coupled to Gi/o proteins, inhibit adenylyl cyclase, thereby decreasing cAMP production, which is critical for integrating dopamine signals and triggering downstream effects like immediate early gene expression and synaptic changes. acs.org This opposing signaling pathway contributes to the observed behavioral effects of M4 PAMs. acs.org
Regulation of Glutamate Release and Corticostriatal Glutamatergic Signaling
M4 receptors play a role in regulating glutamate release and modulating corticostriatal glutamatergic signaling. acs.orgnih.govacs.org Stimulation of M4 receptors has been shown to modulate corticostriatal glutamatergic signaling by inhibiting glutamate excitation at terminals in the striatum. acs.orgnih.gov This inhibitory effect of M4 receptors on corticostriatal glutamatergic transmission is believed to be due to a decrease in presynaptic release probability. pnas.org This modulation is significant as repeated drug use can alter glutamatergic transmission in corticostriatal circuits. acs.org Potentiation of M4 receptors has been shown to block excessive corticostriatal glutamate release in preclinical models of neurological disorders. researchgate.net The M4-mediated inhibitory effect on corticostriatal synapses is primarily mediated by the activation of presynaptic M4 mAChRs. acs.org
Preclinical Efficacy and Therapeutic Potential of Vu0467154
Schizophrenia and Psychosis Models
Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms. frontiersin.org Current antipsychotic medications primarily target dopaminergic pathways and are often less effective against cognitive and negative symptoms. frontiersin.org The glutamatergic system, particularly N-methyl-D-aspartate receptors (NMDARs), and cholinergic system have also been implicated in the pathophysiology of schizophrenia. acs.orgfrontiersin.org Preclinical models using NMDAR antagonists like MK-801 are employed to mimic aspects of schizophrenia, including behavioral impairments and cognitive deficits. acs.orgnih.govresearchgate.net
Reversal of MK-801-Induced Behavioral Impairments (e.g., hyperlocomotion)
MK-801 administration in rodents induces behavioral alterations, including hyperlocomotion, which is considered a preclinical correlate of positive symptoms in schizophrenia. acs.orgnih.govresearchgate.net VU0467154 has demonstrated the ability to robustly reverse MK-801-induced hyperlocomotion in wild-type mice. acs.orgnih.govresearchgate.netcaymanchem.commybiosource.com This effect was shown to be dose-dependent. acs.org Importantly, this reversal was not observed in M4 knockout mice, indicating that the effect is mediated specifically through the M4 receptor. acs.orgcaymanchem.commybiosource.com Studies have also shown that this compound can reverse amphetamine-induced hyperlocomotion in rats and mice, further supporting its potential antipsychotic-like activity. caymanchem.comacs.orgmedchemexpress.comresearchgate.net
Data from studies on the reversal of MK-801-induced hyperlocomotion by this compound are summarized below:
Model Organism | Impairment Induced By | This compound Effect | M4 Receptor Dependency |
Wild-type mice | MK-801-induced hyperlocomotion | Robust dose-dependent reversal | Yes (Effect absent in M4 KO mice) acs.orgcaymanchem.commybiosource.com |
Wild-type mice | Amphetamine-induced hyperlocomotion | Reversal | Yes (Effect absent in M4 KO mice) caymanchem.comacs.orgmedchemexpress.comresearchgate.net |
Rats | Amphetamine-induced hyperlocomotion | Reversal | Not specified in available snippets for rats, but M4 dependency shown in mice. caymanchem.commedchemexpress.comresearchgate.net |
Antipsychotic-Like Activity
Beyond the reversal of stimulant-induced hyperlocomotion, which is a common assay for antipsychotic-like activity, this compound and other selective M4 PAMs have shown a broader antipsychotic drug-like profile in rodent models. gbiosciences.comnih.govresearchgate.netnih.gov This profile is comparable to that of atypical antipsychotics like clozapine and the M1/M4-preferring agonist xanomeline. nih.govnih.gov The antipsychotic-like effects of M4 PAMs are thought to be mediated, at least in part, by the regulation of dopamine release in the striatum. researchgate.netresearchgate.net
Restoration of Medial Prefrontal Cortex (mPFC) Signaling Alterations (e.g., Pyramidal Cell Firing Rates)
Alterations in glutamatergic signaling within the medial prefrontal cortex (mPFC), particularly affecting pyramidal cell firing rates, are implicated in the pathophysiology of schizophrenia and contribute to cognitive impairments. frontiersin.orgresearchgate.netcsic.espsychiatryonline.org Psychotomimetic agents like MK-801 can induce enhanced spontaneous firing in layer V pyramidal cells of the mPFC. researchgate.net Pretreatment with this compound has been shown to reverse these MK-801-induced changes in firing rates in layer V pyramidal cells of the mPFC in anesthetized rats. researchgate.net When administered alone, this compound did not affect the baseline firing rates. researchgate.net This suggests that this compound can normalize aberrant neuronal activity in the mPFC, which may underlie some of the cognitive and negative symptoms associated with abnormal PFC glutamatergic neurotransmission in schizophrenia. researchgate.net
Cognitive Deficits and Learning/Memory Enhancement
Cognitive deficits are a core feature of schizophrenia and are often poorly addressed by existing treatments. frontiersin.org The cholinergic system plays a crucial role in cognitive function, including learning and memory. acs.orgacs.orgnih.govjst.go.jp M4 mAChRs have been increasingly recognized for their involvement in cognitive processes. nih.govacs.orgnih.govjst.go.jp
Improvement in Associative Learning and Memory Functions
This compound has demonstrated efficacy in improving deficits in associative learning and memory functions in preclinical models. acs.orgresearchgate.netcaymanchem.commybiosource.comjst.go.jp In wild-type mice, this compound produced a robust, dose-dependent reversal of deficits in associative learning and memory induced by MK-801. acs.orgnih.govmybiosource.com This was observed in tasks such as the touchscreen pairwise visual discrimination task. acs.orgnih.govcaymanchem.commybiosource.comjst.go.jp Similar to the effects on hyperlocomotion, the cognitive benefits of this compound were dependent on the presence of functional M4 receptors, as these effects were absent in M4 knockout mice. acs.orgnih.govcaymanchem.commybiosource.comjst.go.jp Studies with repeated dosing of this compound have also shown accelerated rates of learning and acquisition in cognitive tasks, indicating that its cognitive-enhancing effects are reproducible and not subject to tolerance. nih.govnih.gov
Enhanced Acquisition of Contextual and Cue-Mediated Fear Conditioning
This compound has also been shown to enhance the acquisition of both contextual and cue-mediated fear conditioning in wild-type mice when administered alone. acs.orgnih.govresearchgate.netcaymanchem.commybiosource.comacs.orgmedchemexpress.comnih.gov Fear conditioning is a form of associative learning and memory. nih.govacs.org This enhancement of fear memory acquisition further supports the role of M4 receptor potentiation by this compound in facilitating learning and memory processes. acs.orgnih.gov Repeated daily dosing of this compound also improved the acquisition of memory in a cue-mediated conditioned freezing paradigm and attenuated MK-801-induced disruptions in the acquisition of memory in a context-mediated conditioned freezing paradigm. nih.gov
Data on the effects of this compound on learning and memory are summarized below:
Cognitive Domain | Model/Task | Impairment Induced By (if any) | This compound Effect | M4 Receptor Dependency |
Associative Learning & Memory | Touchscreen pairwise visual discrimination task (mice) | MK-801-induced deficits | Robust dose-dependent reversal | Yes (Effect absent in M4 KO mice) acs.orgnih.govcaymanchem.commybiosource.comjst.go.jp |
Associative Learning & Memory | Various preclinical models (rodents) | MK-801-induced deficits | Reversal of deficits | Yes (Effect absent in M4 KO mice) acs.orgnih.govcaymanchem.commybiosource.comjst.go.jp |
Acquisition of Fear Conditioning | Contextual fear conditioning (wild-type mice) | None (administered alone) | Enhanced acquisition | Yes (Effect absent in M4 KO mice) acs.orgnih.govresearchgate.netcaymanchem.commybiosource.comacs.orgmedchemexpress.comnih.gov |
Acquisition of Fear Conditioning | Cue-mediated fear conditioning (wild-type mice) | None (administered alone) | Enhanced acquisition | Yes (Effect absent in M4 KO mice) acs.orgnih.govresearchgate.netcaymanchem.commybiosource.comacs.orgmedchemexpress.comnih.gov |
Acquisition of Fear Conditioning | Context-mediated conditioned freezing (wild-type mice) | MK-801-induced disruptions | Attenuation of disruptions (with repeated dosing) | Not explicitly stated for repeated dosing in snippets, but acute effects are M4 dependent. nih.gov |
Acquisition of Fear Conditioning | Cue-mediated conditioned freezing (wild-type mice) | None (administered alone) | Improved acquisition (with repeated dosing) | Not explicitly stated for repeated dosing in snippets, but acute effects are M4 dependent. nih.gov |
Effects on Spatial Memory
Research indicates that this compound may have effects on spatial memory. In Mecp2+/- mice, a model for Rett syndrome, repeat administration of this compound showed efficacy in symptom domains including spatial memory. acs.orgnih.gov However, one study noted that M4 knockout mice did not show disruptions in spatial memory in the Morris water maze test, suggesting a complex role for M4 receptors in different types of memory. acs.org
Enhancement of Learning Rate in Touchscreen Visual Pairwise Discrimination Tasks
This compound has demonstrated the ability to enhance learning rate in touchscreen visual pairwise discrimination tasks in wild-type mice. nih.govnih.govbocsci.comresearchgate.net This effect was observed following 10-day, once-daily dosing of this compound, administered either before or immediately after daily testing. nih.govbocsci.com This enhancement of learning rate was absent in M4 mAChR knockout mice, indicating that the effect is mediated by the M4 receptor. nih.govnih.govbocsci.comresearchgate.net Furthermore, this compound was shown to reverse deficits in this task induced by MK-801, a noncompetitive NMDAR antagonist used to model cognitive impairments. nih.govacs.orgbocsci.comresearchgate.net
Substance Use Disorders (SUDs)
Selective activation of M4 receptors by PAMs like this compound presents a potential strategy for modulating dopaminergic signaling and reducing behaviors associated with substance use disorders. acs.orgnih.govnih.gov
Attenuation of Amphetamine Sensitization (Prevention of Development and Expression)
Treatment with this compound has been shown to inhibit both the development and expression of amphetamine sensitization in mice. acs.orgnih.govpatsnap.com Pretreatment with this compound during the induction phase of sensitization attenuated the expression of sensitization after a two-week incubation period. acs.orgpatsnap.com This effect was paralleled by changes in immediate early gene expression in the medial prefrontal cortex. acs.orgpatsnap.com However, treatment with this compound solely during the incubation period did not affect the expression of a sensitized response. acs.orgpatsnap.com
Reduction of Cocaine-Induced Hyperactivity and Striatal Dopamine Efflux
This compound has been found to reduce cocaine-induced hyperactivity and striatal dopamine efflux. acs.orgnih.govnih.govresearchgate.net Studies have shown that this compound can almost eliminate cocaine-induced hyperactivity. nih.govnih.govresearchgate.net Systemic administration of cocaine produced a significant increase in extracellular striatal dopamine levels, which was significantly blunted by this compound. nih.gov
Facilitation of Cocaine-Conditioned Place Preference Extinction and Prevention of Reinstatement
While this compound did not attenuate the acquisition of cocaine-conditioned place preference (CPP), it facilitated the extinction of CPP and prevented its reinstatement. nih.govnih.govresearchgate.net In studies, vehicle-pretreated mice showed slow extinction of time spent in the cocaine-paired compartment, while this compound treatment appeared to facilitate this extinction. nih.gov Furthermore, this compound prevented the reinstatement of CPP. nih.govnih.govresearchgate.net
Reduction of Alcohol Self-Administration, Motivation to Obtain Alcohol, and Cue-Induced Reinstatement of Alcohol Seeking
Systemic administration of this compound has been shown to reduce home cage and operant alcohol self-administration, motivation to obtain alcohol, and cue-induced reinstatement of alcohol seeking in rats. nih.govnih.govresearchgate.net Local microinjections of this compound specifically into the dorsolateral striatum also reduced alcohol self-administration and cue-induced reinstatement of alcohol seeking. nih.govnih.govresearchgate.net This suggests that the dorsolateral striatum is a key site mediating the actions of this compound in relation to alcohol consumption and seeking. nih.govresearchgate.net The effect size of intra-dorsolateral striatum administration of this compound to reduce cue-induced reinstatement was noted to be greater than that on self-administration of alcohol. nih.gov
Table: Effects of this compound on Alcohol-Related Behaviors
Behavior | Effect of Systemic this compound | Effect of Intra-DLS this compound |
Home cage alcohol self-administration | Reduced nih.govnih.govresearchgate.net | Not specified in searches |
Operant alcohol self-administration | Reduced nih.govnih.govresearchgate.net | Reduced nih.govnih.govresearchgate.net |
Motivation to obtain alcohol | Reduced nih.govnih.govresearchgate.net | Not specified in searches |
Cue-induced reinstatement of alcohol seeking | Reduced nih.govnih.govresearchgate.net | Reduced nih.govnih.govresearchgate.net |
Rett Syndrome (RTT)
Rett Syndrome is a neurodevelopmental disorder often linked to hypofunction of cholinergic circuits and diminished cholinergic tone. bocsci.comacs.orgnih.gov Studies in Mecp2+/- mice, a model for RTT, have investigated the effects of this compound on various phenotypes. bocsci.comacs.orgnih.gov Decreased M4 expression has been observed in postmortem brain samples from RTT patients. bocsci.comacs.orgnih.gov
Efficacy on Anxiety Phenotypes
This compound has demonstrated efficacy on anxiety phenotypes in Mecp2+/- mice. bocsci.comacs.orgnih.gov In studies using the elevated zero maze, a common test for anxiety-like behavior in rodents, treatment with this compound at a specific concentration (3 mg/kg) rescued anxiety phenotypes in Mecp2+/- mice. acs.org However, this therapeutic effect appeared to have a narrow range, as efficacy was not observed at lower (1 mg/kg) or higher (10 mg/kg) concentrations. bocsci.comacs.org
Improvement in Social Preference
Studies have shown that this compound can improve social preference deficits in Mecp2+/- mice. bocsci.comresearchgate.netacs.orgnih.gov In the three-chamber social interaction test, Mecp2+/- mice treated with 3 mg/kg of this compound showed rescued social preference, while the 1 mg/kg and 10 mg/kg doses were not effective. acs.org This suggests a dose-dependent effect with a narrow optimal range for improving social interaction deficits in this RTT model. bocsci.comacs.org It is worth noting that sociability was diminished in this compound-treated Mecp2+/- mice at the 3 mg/kg dose in both acute and chronic treatment paradigms, suggesting a potential adverse effect on this specific aspect of social behavior. acs.org
Rescue of Respiratory Phenotypes (Apneas)
Respiratory irregularities, including apneas, are significant symptoms in RTT. nih.govacs.orgnih.gov this compound has shown the ability to rescue respiratory phenotypes, specifically reducing the number of apneas, in Mecp2+/- mice. bocsci.comacs.orgnih.gov Vehicle-treated Mecp2+/- mice exhibited a significant number of apneas, which was diminished to baseline levels in a dose-dependent manner following administration of 3 mg/kg and 10 mg/kg of this compound. acs.org This effect on respiratory function correlated with an increase in Gsk3β inhibition in the brainstem. nih.govnih.gov Efficacy on respiratory phenotypes was conserved with a 44-day chronic treatment paradigm, although breath rate was moderately decreased with chronic treatment in both wild-type and Mecp2+/- mice. bocsci.comnih.govnih.gov
Here is a summary of this compound's effects on RTT phenotypes in Mecp2+/- mice:
Phenotype | Effect of this compound (3 mg/kg) in Mecp2+/- Mice | Notes |
Anxiety | Rescued | Narrow therapeutic range (not effective at 1 or 10 mg/kg). bocsci.comacs.org |
Social Preference | Improved | Narrow therapeutic range (not effective at 1 or 10 mg/kg). acs.org |
Sociability | Diminished | Potential adverse effect observed at 3 mg/kg. acs.org |
Respiratory (Apneas) | Reduced to baseline levels | Dose-dependent effect (3 and 10 mg/kg effective). acs.org Efficacy conserved with chronic treatment. bocsci.comnih.govnih.gov |
Huntington's Disease (HD)
Huntington's Disease is a neurodegenerative disorder characterized by progressive motor decline and cognitive impairment. nih.govpnas.orgresearchgate.net Alterations in corticostriatal transmission and M4 mAChR-mediated control of this signaling have been observed in HD mouse models. nih.govpnas.orgresearchgate.net
Reduction of Motor Incoordination
Chronic treatment with this compound has been shown to improve motor coordination deficits in the YAC128 transgenic mouse model of HD. jst.go.jppnas.orgresearchgate.netresearchgate.net Five-month-old vehicle-treated YAC128 mice displayed reduced time spent on the rotarod, an indicator of motor incoordination, compared to wild-type animals. pnas.org Chronic administration of this compound significantly increased the time spent on the rotarod in YAC128 mice, indicating an improvement in motor coordination. pnas.org
Prevention of Decreases in Locomotion in the YAC128 Transgenic Mouse Model
In addition to motor incoordination, YAC128 mice exhibit decreased locomotor activity. pnas.orgfrontiersin.org Chronic treatment with this compound starting at a pre-symptomatic age in YAC128 mice prevented the appearance of deficits in locomotor activity observed in vehicle-treated YAC128 mice at 5 months of age. jst.go.jppnas.org This suggests that M4 potentiation can help maintain normal levels of locomotion in this HD model. pnas.org
Here is a summary of this compound's effects on HD phenotypes in YAC128 mice:
Phenotype | Effect of Chronic this compound Treatment in YAC128 Mice | Notes |
Motor Incoordination | Reduced (Increased time on rotarod) | Observed in 5-month-old YAC128 mice. pnas.org |
Locomotion (Decreased) | Prevention of decreases | Treatment started at pre-symptomatic age (2 months). jst.go.jppnas.org |
Tourette Syndrome (TS)
Reduction of Tic-Related Behaviors
Preclinical research has explored the potential of this compound, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 PAM), in ameliorating tic-related behaviors associated with Tourette Syndrome (TS). Studies utilizing distinct murine models of TS, specifically the CIN-d and D1CT-7 mice, have provided insights into the compound's efficacy. These models are considered relevant for investigating TS-related behaviors, with the CIN-d model characterized by early-life depletion of striatal cholinergic interneurons and the D1CT-7 model by cortical neuropotentiation. wikipedia.orgwikipedia.orgfishersci.pt
Investigation into the effects of activating muscarinic receptors, particularly the M1 and M4 subtypes which are highly abundant in the striatum, was conducted to determine their impact on tic-related behaviors in these mouse models. wikipedia.orgwikipedia.orgfishersci.pt Systemic and intrastriatal administration of xanomeline, a selective M1/M4 receptor agonist, was found to reduce TS-related behaviors in both CIN-d and D1CT-7 mice. wikipedia.orgwikipedia.orgfishersci.ptnih.gov Crucially, these effects were predominantly blocked by M4, but not M1, receptor antagonists, highlighting the significant role of the M4 receptor in mediating these behavioral changes. wikipedia.orgwikipedia.orgfishersci.ptnih.gov
This compound was evaluated for its ability to mimic the ameliorative effects observed with xanomeline. Findings indicated that this compound elicited xanomeline-like beneficial effects in both the CIN-d and D1CT-7 mouse models, whereas cevimeline, an M1/M3 agonist, did not. wikipedia.orgwikipedia.orgfishersci.ptnih.gov This suggests that the positive modulation of the M4 receptor by this compound contributes to the reduction of tic-like manifestations in these preclinical models.
Further mechanistic studies revealed that M4 receptors, but not M1 receptors, were downregulated in the striatum of CIN-d mice. wikipedia.orgwikipedia.orgfishersci.ptnih.gov Additionally, treatment with this compound resulted in a reduction of striatal c-Fos levels in CIN-d animals. wikipedia.orgwikipedia.orgfishersci.ptnih.gov Reduced c-Fos expression is often interpreted as a decrease in neuronal activity, suggesting that this compound's M4 PAM activity may exert its therapeutic effects by modulating neuronal circuits in the striatum involved in tic generation.
The preclinical data collectively suggest that positive allosteric modulation of striatal M4 receptors by compounds like this compound represents a novel and promising therapeutic strategy for the treatment of TS by reducing tic-like behaviors. wikipedia.orgwikipedia.orgfishersci.ptnih.gov
Summary of Preclinical Behavioral Effects of this compound in TS Mouse Models
Behavioral Paradigm | CIN-d Mice Effect | D1CT-7 Mice Effect | Source |
Frequency of Body and Head Jerks | Reduced | Reduced | |
Overall Duration of Grooming | Reduced | Reduced | |
Acoustic Startle Amplitude | Reduced | Reduced | |
Acoustic Prepulse Inhibition (PPI) | Improved | Improved | |
Spontaneous Locomotion | Reduced | Reduced | nih.gov |
Striatal c-Fos Levels | Reduced | Not specified | wikipedia.orgwikipedia.orgfishersci.ptnih.gov |
Behavioral and Neurophysiological Effects of Vu0467154 in Preclinical Models
Locomotor Activity Modulation
VU0467154 has been shown to modulate locomotor activity in various preclinical models, affecting both stimulated and spontaneous movement.
Attenuation of Amphetamine-Induced Hyperlocomotion
Studies have shown that this compound can reverse hyperlocomotion induced by amphetamine in rodents caymanchem.commedchemexpress.comacs.orgbioscience.co.uk. This effect has been observed in both rats and mice caymanchem.commedchemexpress.com. In mice, this reversal of amphetamine-induced hyperlocomotion by this compound was not observed in M4 knockout mice, indicating that the effect is mediated through the M4 receptor medchemexpress.comacs.org.
Reversal of MK-801-Induced Hyperlocomotion
This compound has also demonstrated a robust, dose-dependent reversal of hyperlocomotion induced by MK-801, a non-competitive NMDAR antagonist, in wild-type mice caymanchem.comacs.orgresearchgate.netnih.govmybiosource.comnih.gov. This effect was absent in M4 knockout mice, further supporting the M4 receptor's role in this action caymanchem.comacs.orgresearchgate.netnih.govmybiosource.com. Repeated administration of this compound also attenuated MK-801-induced hyperlocomotion nih.gov.
Inhibitory Effect on Spontaneous Locomotor Activity (M4-specific)
This compound has been found to inhibit spontaneous locomotor activity in mice acs.orgnih.govacs.org. This reduction in spontaneous locomotion has been observed at doses as low as 1 mg/kg acs.org. Studies using global M4 knockout mice have confirmed that this inhibitory effect on spontaneous locomotion is specifically mediated by M4 receptors acs.orgnih.govamazonaws.com. Chronic administration of this compound also decreased spontaneous locomotion in both wild-type and Mecp2+/- mice acs.org.
Here is a summary of the effects of this compound on spontaneous locomotor activity:
Treatment Group | Effect on Spontaneous Locomotion | M4 Dependence | Source |
This compound (1 and 3 mg/kg) | Significantly reduced | Yes | acs.org |
Chronic this compound | Significantly decreased | Not specified | acs.org |
This compound in M4-KO mice | No significant reduction | N/A | acs.orgamazonaws.com |
Lack of Sedative Effects
Despite its inhibitory effect on spontaneous locomotion, preclinical studies suggest that this compound may not induce sedation acs.orgnih.govvumc.orgjst.go.jp. Assessments such as the rotarod test have shown that this compound did not affect the latency to fall, indicating no impairment in motor coordination that would suggest sedation acs.org. Furthermore, studies using quantitative electroencephalography (qEEG) have indicated increased arousal during waking periods following this compound administration acs.orgnih.gov. Other sensorimotor function tests, including the mesh, adhesive removal, horizontal bar, and negative geotaxis tests, also showed no impairment after this compound treatment nih.govamazonaws.com.
Sensorimotor Gating and Function
This compound has also been investigated for its effects on sensorimotor gating, a process that filters sensory information and is often impaired in neuropsychiatric disorders.
Effects on Acoustic Prepulse Inhibition (PPI)
Acoustic prepulse inhibition (PPI) is a measure of sensorimotor gating, where a weaker sound stimulus (prepulse) presented shortly before a strong startling sound reduces the magnitude of the startle response plos.orgnih.gov. While some studies on related compounds or M4 activation in general mention effects on PPI jst.go.jpbiorxiv.orgresearchgate.netnih.govfrontiersin.orgresearchgate.net, the provided search results specifically detailing the effects of this compound on acoustic prepulse inhibition are limited. One source notes that M4 knockout mice show disruptions in sensorimotor gating, which includes decreased PPI nih.gov. Another source indicates that M4 activators, in general, reverse psychostimulant-induced disruption of PPI in rodents jst.go.jp. However, a direct, detailed account of this compound's specific effects on acoustic prepulse inhibition in the provided search results is not clearly available.
Assessment of Other Sensorimotor Functions (e.g., mesh, adhesive removal, horizontal bar, negative geotaxis tests)
Evaluation of this compound's impact on sensorimotor function has been conducted using a battery of tests in preclinical models. These tests assess different aspects of motor ability and coordination. Studies have shown that this compound significantly reduced spontaneous locomotion in mice. nih.govacs.org However, importantly, this reduction in locomotion occurred without impairing other aspects of sensorimotor function. nih.govacs.orgacs.org
Specific tests used to assess sensorimotor function included the mesh, adhesive removal, horizontal bar, and negative geotaxis tests. nih.govacs.orgacs.org In the mesh test, there was no significant effect observed on the latency to fall. acs.org Similarly, the mean time to remove a sticker in the adhesive removal test was not significantly affected by this compound treatment. acs.org Scores in the horizontal bar test were comparable between this compound-treated and vehicle-treated mice. acs.org Furthermore, no significant difference was observed in the negative geotaxis test between the vehicle group and groups treated with this compound at 1 and 3 mg/kg doses. acs.org These findings collectively indicate that this compound does not impair dexterity, muscle strength, balance, coordination, or basic reflexes such as geotaxis at the tested doses. acs.org
Data from sensorimotor tests:
Test | Effect of this compound (vs. Vehicle) | Statistical Significance (p-value) |
Mesh Test | No significant effect on latency to fall | 0.94 acs.org |
Adhesive Removal | No significant effect on mean time to remove sticker | 0.21 acs.org |
Horizontal Bar | Comparable scores | 0.95 acs.org |
Negative Geotaxis | No significant difference | 0.98 (at 1 and 3 mg/kg) acs.org |
Electrophysiological Modulations
Preclinical research has also explored the electrophysiological effects of this compound, particularly in the context of neural circuits implicated in neuropsychiatric disorders. researchgate.netnih.gov
Reversal of MK-801-Induced Changes in Firing Rates in Layer V Pyramidal Cells of the Medial Prefrontal Cortex
Studies utilizing in vivo electrophysiology in anesthetized rats have investigated the impact of this compound on the firing rates of layer V pyramidal cells in the medial prefrontal cortex (mPFC). researchgate.net The non-competitive N-methyl-D-aspartate receptor (NMDAR) antagonist MK-801 is known to induce enhanced spontaneous firing at glutamatergic synapses within the mPFC. researchgate.net Pretreatment with this compound was found to reverse these MK-801-induced changes in firing rates in layer V pyramidal cells of the mPFC. researchgate.net Notably, this compound administered alone did not have an effect on firing rates. researchgate.net These findings suggest that this compound can modulate neuronal activity in the mPFC, specifically counteracting the alterations induced by NMDAR blockade. researchgate.net
Cognitive Processing and Neural Circuits
The effects of this compound extend to modulating cognitive processing and influencing activity within key neural circuits, including the medial prefrontal cortex and basal ganglia. nih.govnih.govpnas.org
Impact on Immediate Early Gene Expression in the Medial Prefrontal Cortex (mPFC)
Immediate early genes (IEGs) are rapidly induced by neuronal activity and are considered markers of neuronal plasticity. nih.govacs.org Studies have examined the impact of this compound on the expression of IEGs in the mPFC. Pretreatment with this compound during both the induction and challenge phases of an amphetamine sensitization paradigm impacted the expression of IEGs in the mPFC. nih.govacs.org This effect on IEG expression in the mPFC was observed parallel to the behavioral effects of this compound on inhibiting the development and expression of amphetamine sensitization. nih.govacs.org Specifically, researchers quantified the relative expression of IEGs such as Arc, Nr4a3, Fosb, and Camk2a in the mPFC after the induction phase and after the challenge test. acs.org
Modulation of Basal Ganglia (BG) Function
The basal ganglia play a critical role in regulating motor function, motivation, habit formation, and cognition, receiving significant dopaminergic and glutamatergic inputs. pnas.orgnih.gov Cholinergic regulation of dopaminergic inputs into the striatum is crucial for normal basal ganglia function. researchgate.netnih.gov This regulation is thought to be primarily mediated by acetylcholine acting locally in the striatum. researchgate.netnih.gov
Research suggests that M4 receptor activity can regulate basal ganglia function. researchgate.netpnas.orgnih.gov Studies have indicated that M4 PAMs can selectively reduce dopamine signaling in the basal ganglia. researchgate.net Furthermore, extra-striatal cholinergic projections from the pedunculopontine nucleus to the substantia nigra pars reticulata (SNr) acting on M4 receptors may oppose dopamine receptor subtype 1 (D1) signaling in presynaptic terminals of direct pathway striatal spiny projection neurons. researchgate.netnih.gov This action can induce a tonic inhibition of transmission at direct pathway synapses and D1-mediated activation of motor activity. nih.gov
In studies investigating the effects of this compound on motor function, administration of this compound led to significantly decreased spontaneous locomotion compared to vehicle controls. nih.gov This suggests that M4 activity may regulate direct pathway activity in baseline states and indicates a potential behaviorally relevant tonic inhibition of D1-expressing spiny projection neurons by M4 receptors. nih.gov Additionally, studies have shown that M4 activation can tonically inhibit the basal ganglia direct pathway and induce a sustained inhibition of dopamine release. acs.org
Data related to the effect on spontaneous locomotion:
Treatment | Spontaneous Locomotion (vs. Vehicle) | Statistical Significance |
This compound | Significantly decreased | p < 0.05 nih.gov |
Pharmacological Characterization and Considerations for Vu0467154 Research
Species Variability in M4 PAM Pharmacology
Research into VU0467154 has revealed notable species variability in its pharmacological effects at the M4 receptor. Studies using calcium mobilization assays in cell lines expressing M4 receptors from different species have demonstrated varying potencies. This compound was found to be more potent at the rat M4 receptor compared to the human and cynomolgus monkey (cyno) M4 receptors. medchemexpress.comnih.govacs.orgcaymanchem.com Specifically, the pEC50 values were reported as 7.75 for rat M4, 6.20 for human M4, and 6.00 for cynomolgus monkey M4. medchemexpress.comnih.govacs.orgcaymanchem.com The efficacy of this compound was also observed to be greater at the rat M4 receptor than at the human or cynomolgus monkey M4 receptors. nih.govacs.org
The following table summarizes the observed species variability in the potency of this compound at the M4 receptor:
Species | pEC50 | EC50 (nM) | Efficacy (% AChmax) |
Rat | 7.75 | 17.7 | 68 |
Human | 6.20 | 627 | 55 |
Cynomolgus Monkey | 6.00 | 1000 | 57 |
Note: Data derived from calcium mobilization assays potentiating an EC20 concentration of ACh. nih.govacs.org
This species-specific difference in potency and efficacy is a crucial consideration for translational research utilizing this compound. researchgate.net
In Vivo Concentration-Effect Relationships
In vivo studies have investigated the relationship between the concentration of this compound and its pharmacological effects. In rats, the in vivo efficacy of this compound in reversing amphetamine-induced hyperlocomotion has been correlated to brain concentrations of the compound. medchemexpress.comglpbio.comglpbio.cn Similarly, in mice, the in vivo concentration-effect relationship has been determined by correlating the efficacy in reversing amphetamine-induced hyperlocomotion to terminal unbound brain concentrations. medchemexpress.comglpbio.comglpbio.cn Nonlinear regression analysis is typically used to calculate the in vivo EC50 values based on this data. medchemexpress.comglpbio.cn These studies are essential for understanding the concentrations required to achieve desired pharmacological outcomes in living systems.
Assessment of Potential Adverse Effects in Preclinical Studies
Preclinical studies with this compound have included assessments for potential adverse effects. caymanchem.commedkoo.com While generally well-tolerated at efficacious doses, some effects have been noted, particularly at higher concentrations or in specific animal models. medkoo.com
Hypolocomotion
Hypolocomotion, or diminished motor activity, has been identified as a potential adverse effect of this compound in some preclinical settings. medkoo.com This effect has been observed in studies, including those using Mecp2+/– mice. acs.orgnih.gov Monitoring spontaneous locomotion is a standard part of evaluating potential side effects of compounds like this compound. patsnap.com
Diminished Sociability
Diminished sociability has also been noted as a potential adverse effect in preclinical studies involving this compound, particularly in models such as Mecp2+/– mice. acs.orgmedkoo.comnih.gov This suggests that while M4 PAMs may offer therapeutic potential for conditions involving social deficits, careful monitoring for this effect is warranted during development. acs.orgnih.gov
Role as a Research Tool Compound
This compound is considered a highly utilized rodent in vivo tool compound for studying the pharmacology of the M4 receptor. mybiosource.comnih.govresearchgate.net Its discovery and characterization have been crucial in advancing the understanding of M4 receptor function and its potential as a therapeutic target. nih.govnih.govacs.org As a selective M4 PAM, this compound allows researchers to investigate the specific contributions of this receptor subtype to various neurological processes and behaviors in animal models. nih.govacs.org Its use has helped demonstrate that selective potentiation of M4 signaling can ameliorate behavioral and cognitive impairments in preclinical models. nih.govacs.org
Pharmacological Hallmarks of Allostery
As a positive allosteric modulator, this compound interacts with the M4 receptor at a site distinct from where the endogenous agonist acetylcholine binds. guidetopharmacology.orgmedchemexpress.comelifesciences.orgnih.govresearchgate.net This allosteric interaction positively modulates the receptor's response to acetylcholine. guidetopharmacology.orgmedchemexpress.com Key pharmacological hallmarks of allostery demonstrated by this compound include the potentiation of acetylcholine-induced calcium mobilization and the ability to cause a leftward shift in the acetylcholine concentration-response curve, indicating an increase in the apparent affinity of the receptor for the orthosteric agonist. nih.govacs.org Studies investigating the allosteric properties of this compound have contributed to a broader understanding of the principles that govern GPCR allosteric modulation, including aspects like affinity, efficacy, cooperativity, probe dependence, and species variability. researchgate.netelifesciences.orgnih.govresearchgate.netbiorxiv.org
Translational Implications and Future Research Directions
Potential for Novel Therapeutics Targeting M4 Receptors Across Various Disorders
Selective activation of the M4 mAChR subtype presents a novel strategy for treating psychosis in multiple neurological disorders. acs.org M4 PAMs, such as VU0467154, have shown therapeutic potential for managing various symptoms observed in schizophrenia, including positive and cognitive deficits, in preclinical studies. researchgate.netnih.gov The M4 receptor is considered a viable therapeutic target for schizophrenia and Alzheimer's disease due to its expression in key brain regions like the cortex, striatum, and hippocampus, and its role in modulating dopaminergic signaling. researchgate.net M4 agonists and PAMs have demonstrated potential in reducing psychotic symptoms by modulating dopamine release in brain areas such as the striatum, a central mechanism implicated in psychosis. patsnap.com Beyond schizophrenia, these modulators may also address cognitive deficits seen in Alzheimer's disease and potentially other disorders characterized by dopaminergic dysregulation. patsnap.com Preclinical studies with M4 PAMs have consistently shown significant antipsychotic-like effects. patsnap.com
Furthermore, M4 PAMs are being investigated for their potential in treating substance use disorders. This compound has shown behavioral effects in rodents suggestive of therapeutic potential against substance use disorders. acs.org Specifically, it has been shown to reduce alcohol self-administration and cue-induced reinstatement of alcohol seeking in rats. nih.govresearchgate.net These findings suggest that activation of M4 receptors could be a promising strategy for modulating dopaminergic signaling and reducing behaviors associated with substance use disorders. acs.orgnih.gov The M4 receptor is also being explored as a potential therapeutic target for Tourette syndrome. patsnap.com
Strategies for Developing Compounds with Broader Therapeutic Range and Improved Pharmacokinetics
A major challenge in developing M4 PAMs has been achieving a balance of suitable potency and brain penetration. acs.org While this compound exhibited enhanced in vitro potency and improved pharmacokinetic properties in rodents compared to some earlier M4 PAMs, it also displayed a narrow range of effective concentrations in some studies, highlighting the need for continued development to improve the therapeutic range of M4-targeted compounds. nih.govacs.org Strategies for developing compounds with improved pharmacokinetics involve optimizing chemical structures to integrate key structural-protein interactions while avoiding features that limit brain penetration. acs.orgmdpi.com The development of novel M4 PAMs has been hindered by factors including challenges with M2 selectivity and P-gp efflux. nih.gov
Addressing Species Selectivity in M4 PAM Drug Design
Species selectivity is a significant challenge in the development of M4 PAMs. nih.govresearchgate.net this compound, for instance, exhibited species selectivity that has impacted its clinical translation. elifesciences.org It was found to be more potent at the rat M4 receptor compared to the human or cynomolgus monkey M4 receptors. nih.gov The allosteric properties of this compound are differentially affected by the species of the receptor. researchgate.net Addressing species differences in M4 PAM potency, including affinity and cooperativity, is crucial for the successful translation of preclinical findings to human therapeutics. nih.gov
Elucidation of Long-Term Neuroadaptations and Sustained Effects of M4 Potentiation
Research is ongoing to understand the long-term neuroadaptations and sustained effects of M4 potentiation. Studies with this compound have provided insights into its potential to modulate neuroadaptations associated with psychostimulant abuse. acs.orgnih.gov For example, this compound effectively prevented both the development and expression of amphetamine sensitization in mice, indicating its potential to mitigate the long-term effects of psychostimulant abuse. acs.org The exact mechanisms underlying the long-term effects of M4 pretreatment are not fully understood, but potential pathways are being considered. acs.org Studies have also investigated whether the cognitive enhancing and antipsychotic-like activity of M4 PAMs are subject to tolerance development with repeated dosing. nih.gov Findings suggest that repeated administration of this compound did not result in the development of tolerance to the observed behavioral effects in preclinical models. nih.gov
Integration of Structural Biology (e.g., Cryo-Electron Microscopy) and Molecular Dynamics Simulations in M4 PAM Development
Structural biology techniques, such as cryo-electron microscopy (cryo-EM), and molecular dynamics simulations are being integrated into M4 PAM development to gain a molecular-level understanding of allosteric pharmacology. elifesciences.orgnih.gov Cryo-EM structures of the M4 mAChR in complex with agonists and PAMs, including this compound, combined with molecular dynamics simulations, are used to determine key molecular mechanisms underlying allosteric pharmacology. elifesciences.orgresearchgate.netnih.gov This approach helps in understanding the contribution of spatially distinct binding sites and the role of conformational dynamics in determining affinity, efficacy, cooperativity, and species variability. elifesciences.orgnih.gov These results provide a framework for further GPCR mechanistic studies and can aid in the discovery and design of future allosteric drugs. elifesciences.orgnih.gov
Bridging Basic Scientific Research and Translation to Novel Therapeutics
Bridging basic scientific research and translation to novel therapeutics for M4 PAMs involves addressing challenges such as species differences in pharmacology, optimizing pharmacokinetic profiles, and understanding long-term effects. The discovery and characterization of tool compounds like this compound are crucial for advancing the understanding of M4 receptor function in vivo. nih.govresearchgate.net Despite challenges like species selectivity, the preclinical efficacy demonstrated by this compound and other M4 PAMs in models of various neurological and psychiatric disorders supports the continued investigation of this target. researchgate.netnih.govnih.gov The integration of structural and computational approaches with pharmacological and behavioral studies is essential for the rational design of future M4-targeted therapeutics with improved properties for clinical translation. elifesciences.orgnih.gov
Q & A
Q. What controls are essential when evaluating this compound's effects on associative memory in preclinical studies?
- Methodological Answer : Include (1) vehicle-treated wild-type and M4 KO mice, (2) positive controls (e.g., xanomeline for M1/M4 agonism), and (3) negative controls (e.g., scrambled dosing schedules). Blind experimenters to treatment groups and randomize trial orders to minimize bias. Use cross-fostering to control for maternal effects in developmental studies .
Q. How can researchers optimize dosing windows to align this compound's pharmacokinetics with behavioral task requirements?
- Methodological Answer : Conduct time-course studies measuring plasma/brain concentrations at 0.5, 2, and 4 hours post-administration. Align peak exposure (Tmax) with task initiation (e.g., 1-hour pretreatment for fear conditioning). For chronic studies, measure accumulation ratios to adjust maintenance doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.